molecular formula C15H20N2O3 B1401342 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid CAS No. 1316227-17-4

3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid

Cat. No.: B1401342
CAS No.: 1316227-17-4
M. Wt: 276.33 g/mol
InChI Key: SFVAZYOCGJGPIW-UHFFFAOYSA-N
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Description

3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid (CAS: 1316227-17-4) is a heterocyclic compound with a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of 282.32 g/mol . Its structure comprises a pyridin-2-yl group linked to a propanoic acid moiety via a methylene bridge, while the 6-position of the pyridine ring is substituted with a 1-acetylpiperidin-3-yl group.

The compound’s synthetic utility is underscored by its presence in supplier catalogs (e.g., Ambeed, Inc.) as a building block for drug discovery, particularly in targeting epigenetic enzymes or kinase pathways .

Properties

IUPAC Name

3-[6-(1-acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(18)17-9-3-4-12(10-17)14-6-2-5-13(16-14)7-8-15(19)20/h2,5-6,12H,3-4,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVAZYOCGJGPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine moiety enhance the compound's efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The acetylpiperidine group is believed to play a crucial role in enhancing blood-brain barrier permeability, allowing for better central nervous system targeting .

Pharmacological Insights

1. Enzyme Inhibition
this compound has been identified as a potent inhibitor of several enzymes linked to disease pathways. For instance, it has shown inhibitory activity against protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. This inhibition could lead to the development of new cancer therapies targeting PRMT5-mediated pathways .

2. Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activities against a range of bacterial strains. The structural components contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .

Biochemical Studies

1. Structure-Activity Relationship (SAR) Analysis
The effectiveness of this compound can be attributed to its unique structure. SAR studies have indicated that modifications to the pyridine and piperidine rings can significantly alter biological activity, providing insights into optimal configurations for desired effects .

2. Toxicological Assessments
Toxicity studies are critical for evaluating the safety profile of this compound. Preliminary results suggest that it has a favorable safety margin in vitro, but further in vivo studies are necessary to confirm these findings and understand the metabolic pathways involved in its clearance from biological systems .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated efficacy against breast cancer cell lines with IC50 values in the low micromolar range .
Study BNeuroprotective EffectsShowed potential in reducing neuroinflammation in animal models of Alzheimer's disease .
Study CEnzyme InhibitionIdentified as a selective inhibitor of PRMT5 with implications for cancer therapy .
Study DAntimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(6-(1-acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid with five structurally related pyridine- or piperidine-containing propanoic acid derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

  • CAS : 70702-47-5
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Key Features: Pyridin-3-yl substitution instead of pyridin-2-yl. Amino acid backbone (α-amino group) instead of acetylpiperidine.
  • Biological Activity : Used in peptide synthesis and as a chiral building block for bioactive molecules .
  • Pyridin-3-yl substitution may alter binding specificity in receptor targets compared to pyridin-2-yl derivatives .

3-((6-(4-(2-Cyano-3-methylbut-2-enoyl)-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic Acid

  • CAS: Not explicitly provided (hydrolysis product of inhibitor N45) .
  • Molecular Formula : C₁₉H₂₄N₆O₄
  • Molecular Weight : 400.43 g/mol
  • Key Features: Pyrimidine core instead of pyridine. 1,4-Diazepane and cyano-enone substituents.
  • Biological Activity : Binds to the KDM5A JMJ domain, acting as a hydrolyzed inhibitor with reduced potency compared to its parent compound .
  • Comparison: Larger molecular weight and rigid pyrimidine-diazepane system may limit membrane permeability. The cyano-enone group enables covalent binding to target enzymes, a feature absent in the acetylpiperidine-containing compound .

3-(2-Chloro-N-(pyridin-2-yl)acetamido)propanoic Acid

  • CAS : 2688571-04-0
  • Molecular Formula : C₁₀H₁₁ClN₂O₃
  • Molecular Weight : 242.66 g/mol
  • Key Features :
    • Chloroacetamido group at the pyridin-2-yl position.
  • Biological Activity : Used as a reference impurity standard in dabigatran synthesis .
  • Comparison: The chloro substituent increases electrophilicity, enabling reactivity with nucleophilic residues in enzymes.

3-[4-(Difluoromethyl)-6-oxo-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic Acid

  • CAS : 1018126-81-2
  • Molecular Formula : C₁₁H₁₀F₃N₃O₃
  • Molecular Weight : 301.22 g/mol
  • Key Features :
    • Fused pyrazolopyridine core with difluoromethyl and isopropyl groups.
  • Biological Activity: Not explicitly stated, but fluorinated groups typically enhance lipophilicity and bioavailability .
  • Comparison :
    • The difluoromethyl group improves membrane permeability relative to the acetylpiperidine derivative.
    • The fused heterocyclic system may restrict conformational flexibility, reducing off-target interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
This compound C₁₅H₁₈N₂O₃ 282.32 Acetylpiperidine, pyridin-2-yl Enzyme inhibition, drug discovery
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl, α-amino group Peptide synthesis
Inhibitor N45 hydrolysis product C₁₉H₂₄N₆O₄ 400.43 Pyrimidine, 1,4-diazepane, cyano-enone KDM5A inhibition
3-(2-Chloro-N-(pyridin-2-yl)acetamido)propanoic acid C₁₀H₁₁ClN₂O₃ 242.66 Chloroacetamido, pyridin-2-yl Impurity standard
Pyrazolopyridine derivative C₁₁H₁₀F₃N₃O₃ 301.22 Difluoromethyl, pyrazolopyridine Enhanced lipophilicity

Key Research Findings and Implications

Substituent Position Matters : Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct binding profiles compared to pyridin-3-yl analogs due to differences in hydrogen-bonding geometry .

Acetylpiperidine vs. Chloro Groups : The acetylpiperidine moiety enhances metabolic stability compared to reactive chloroacetamido groups, which are prone to nucleophilic displacement .

Impact of Fluorination : Difluoromethyl groups in pyrazolopyridine derivatives improve pharmacokinetic properties, suggesting a strategy for optimizing the target compound .

Biological Activity

3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H21N3O3\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}

This compound features a piperidine ring, a pyridine moiety, and a propanoic acid functional group, which likely contribute to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses. Here are some key findings:

  • Neuroprotective Effects :
    • Studies suggest that piperidine derivatives can enhance neuroprotective mechanisms against neurodegenerative diseases. The acetylpiperidine component may play a role in modulating neurotransmitter systems, particularly acetylcholine and dopamine pathways.
  • Antiinflammatory Properties :
    • Compounds with similar structures have shown promise in reducing inflammation markers in vitro. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated by lipopolysaccharides (LPS) .
  • Antimicrobial Activity :
    • Some derivatives of propanoic acids have demonstrated antimicrobial effects against various pathogens. While specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against bacteria and fungi .

Case Study 1: Neuroprotective Mechanism

In a study examining the neuroprotective effects of piperidine derivatives, researchers found that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was attributed to the modulation of the MAPK signaling pathway, which is crucial for cell survival .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds highlighted that treatment with these derivatives led to a marked decrease in nitric oxide (NO) levels in RAW264.7 macrophages. This effect was linked to the inhibition of NF-kB activation, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Summary of Biological Activities

Activity Effect Mechanism
NeuroprotectionReduces apoptosisModulation of MAPK signaling
Anti-inflammatoryDecreases pro-inflammatory cytokinesInhibition of NF-kB activation
AntimicrobialInhibits growth of bacteria and fungiDisruption of microbial cell functions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid
Reactant of Route 2
3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid

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